N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials The key steps include the formation of the pyrazole ring, followed by the construction of the pyrazolo[3,4-b]pyridine core
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
The uniqueness of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of functional groups and molecular architecture provides distinct properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-butyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H28N6O/c1-4-6-10-26-14(3)11-19(25-26)24-21(28)16-12-18(15-7-8-15)23-20-17(16)13-22-27(20)9-5-2/h11-13,15H,4-10H2,1-3H3,(H,24,25,28) |
InChI Key |
QCXOWAFKXHDYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3CCC)C4CC4)C |
Origin of Product |
United States |
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